molecular formula C13H22O2 B12963195 3,6-Dodecadienoic acid, methyl ester

3,6-Dodecadienoic acid, methyl ester

Cat. No.: B12963195
M. Wt: 210.31 g/mol
InChI Key: QOLQXDRXMBPSFD-ZDVGBALWSA-N
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Description

3,6-Dodecadienoic acid, methyl ester, also known as methyl 3,6-dodecadienoate, is an organic compound with the molecular formula C₁₃H₂₂O₂ and a molecular weight of 210.31 g/mol . This compound is characterized by its long carbon chain with two double bonds, making it a diene ester. It is commonly used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dodecadienoic acid, methyl ester typically involves the esterification of 3,6-dodecadienoic acid with methanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.

Industrial Production Methods

Industrial production of this compound can be achieved through the transesterification of coconut oil derivatives. This process involves the conversion of dodecanoic acid methyl ester, which is obtained from the transesterification of coconut oil, using biotransformation methods with microorganisms like Candida tropicalis . This method is advantageous due to its sustainability and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,6-Dodecadienoic acid, methyl ester undergoes various chemical reactions, including:

    Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH₄) for reducing the ester to an alcohol.

    Substitution: Nucleophiles such as amines or alcohols for substitution reactions.

Major Products

    Epoxides: and from oxidation.

    Alcohols: from reduction.

  • Various esters and amides from substitution reactions.

Scientific Research Applications

3,6-Dodecadienoic acid, methyl ester has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,6-Dodecadienoic acid, methyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in various biochemical pathways. The double bonds in the compound can also interact with enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dodecadienoic acid, methyl ester is unique due to its specific positioning of double bonds and its ester functional group. This combination of features makes it particularly useful in various chemical reactions and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

methyl (3E,6E)-dodeca-3,6-dienoate

InChI

InChI=1S/C13H22O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h7-8,10-11H,3-6,9,12H2,1-2H3/b8-7+,11-10+

InChI Key

QOLQXDRXMBPSFD-ZDVGBALWSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/CC(=O)OC

Canonical SMILES

CCCCCC=CCC=CCC(=O)OC

Origin of Product

United States

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